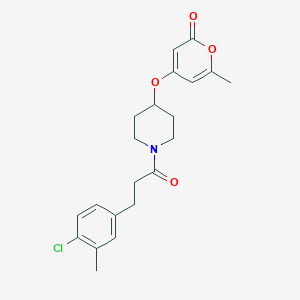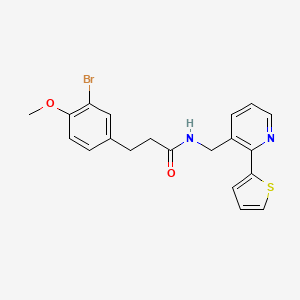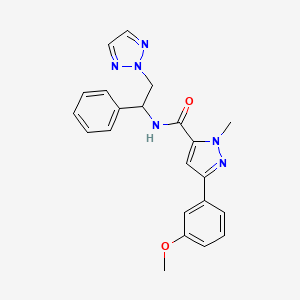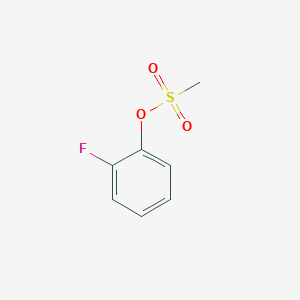![molecular formula C14H25N2NaO4 B2635222 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate CAS No. 2197052-43-8](/img/structure/B2635222.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is a synthetic organic compound with the molecular formula C12H21N2NaO4. This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a sodium salt of a carboxylic acid. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate typically involves the following steps:
-
Formation of the Piperazine Derivative: : The starting material, piperazine, is reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Alkylation: : The Boc-protected piperazine is then alkylated with 3-methylbutanoic acid chloride in the presence of a base such as sodium hydroxide. This step introduces the 3-methylbutanoate moiety.
-
Neutralization: : The resulting product is neutralized with sodium hydroxide to form the sodium salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of piperazine, tert-butyl chloroformate, and 3-methylbutanoic acid chloride.
Optimized Reaction Conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring and the carboxylate group.
Hydrolysis: The ester linkage in the 3-methylbutanoate moiety can be hydrolyzed under basic or acidic conditions.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Basic Conditions: Sodium hydroxide or potassium hydroxide for hydrolysis.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Deprotected Piperazine: Removal of the Boc group yields 2-[4-(piperazin-1-yl)]-3-methylbutanoate.
Hydrolyzed Products: Hydrolysis of the ester yields 3-methylbutanoic acid and the corresponding piperazine derivative.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Employed in studies involving piperazine derivatives, which are known for their biological activity. It is used to investigate the effects of piperazine-containing compounds on various biological systems.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate: Similar structure but with a propanoate moiety instead of a 3-methylbutanoate.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]acetate: Contains an acetate group instead of a 3-methylbutanoate.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate: Features a butanoate group instead of a 3-methylbutanoate.
Uniqueness
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl protecting group and a 3-methylbutanoate moiety. This structure imparts distinct chemical properties and biological activities, making it valuable for specialized research applications.
Eigenschaften
IUPAC Name |
sodium;3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.Na/c1-10(2)11(12(17)18)15-6-8-16(9-7-15)13(19)20-14(3,4)5;/h10-11H,6-9H2,1-5H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWMPSIGTNGVRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2635142.png)



![Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2635147.png)

![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2635151.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2635152.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2635161.png)
